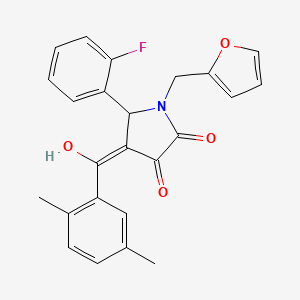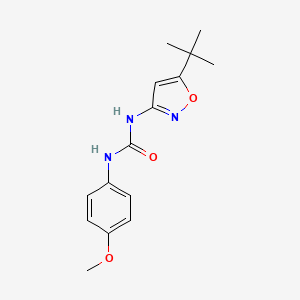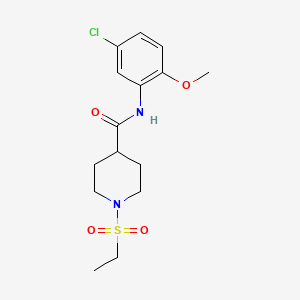![molecular formula C17H11BrClNO3 B5435146 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one, also known as BMVCB, is a synthetic compound that belongs to the family of benzoxazinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and modulation of neurotransmitter systems. For instance, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes involved in the breakdown of acetylcholine. In vivo studies have shown that this compound can improve cognitive function, reduce anxiety-like behavior, and increase locomotor activity in animal models.
実験室実験の利点と制限
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one. One direction is to further investigate its potential applications in medicinal chemistry, biochemistry, and pharmacology. Another direction is to elucidate its mechanism of action, which would provide a better understanding of its effects and potential therapeutic applications. Additionally, future studies could focus on the development of novel derivatives of this compound with improved potency and selectivity. Finally, the potential toxicity of this compound should be evaluated to ensure its safety for human use.
合成法
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one can be synthesized through a multi-step reaction process, which involves the condensation of 5-bromo-2-methoxybenzaldehyde with malononitrile, followed by cyclization with chloroacetyl chloride and then reaction with vinyl magnesium bromide. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been evaluated for its anticancer, anti-inflammatory, and antimicrobial activities. In biochemistry, it has been tested for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, it has been investigated for its effects on neurotransmitter systems, such as the dopaminergic and serotonergic systems.
特性
IUPAC Name |
2-[(Z)-2-(5-bromo-2-methoxyphenyl)ethenyl]-6-chloro-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO3/c1-22-15-6-3-11(18)8-10(15)2-7-16-20-14-5-4-12(19)9-13(14)17(21)23-16/h2-9H,1H3/b7-2- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEDFEYKUPNMEH-UQCOIBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C2=NC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]carbonyl}-3-thienyl)acetamide](/img/structure/B5435073.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5435083.png)

![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)

![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)

![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)

![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)

![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)